molecular formula C11H14O4S B1386645 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid CAS No. 1171935-44-6

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid

Cat. No.: B1386645
CAS No.: 1171935-44-6
M. Wt: 242.29 g/mol
InChI Key: LMCJCLABELTAGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 2,2-dimethylpropanoic acid.

    Formation of Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a thioether intermediate. Common oxidizing agents used include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reaction: The hydroxyphenyl ring is then coupled with the dimethylpropanoic acid moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, including large-scale oxidation and coupling reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of the corresponding sulfone

    Reduction: Formation of the corresponding thioether

    Substitution: Formation of ethers or esters depending on the substituent

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is primarily used in scientific research, particularly in the following areas:

    Proteomics: It is used as a reagent in the study of protein structures and functions.

    Biological Studies: The compound is used to investigate the effects of sulfinyl groups on biological systems.

    Medicinal Chemistry: Research into potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid involves its interaction with biological molecules through its sulfinyl and hydroxyphenyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Similar in structure but lacks the sulfinyl group.

    2,2-Dimethylpropanoic acid: Shares the dimethylpropanoic acid moiety but lacks the hydroxyphenyl and sulfinyl groups.

    4-Hydroxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group.

Uniqueness

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is unique due to the presence of both a sulfinyl group and a hydroxyphenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and potential therapeutic uses.

Biological Activity

Overview

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid (CAS 1171935-44-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a sulfinyl group and a hydroxyphenyl moiety, which contribute to its diverse chemical reactivity and biological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14O4S
  • Molecular Weight : 242.3 g/mol

The biological activity of this compound is primarily attributed to its sulfinyl and hydroxyphenyl functional groups. These groups can participate in various biochemical interactions, including:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Redox Reactions : The sulfinyl group may engage in redox reactions, potentially modulating oxidative stress within cells.
  • Enzyme Interaction : Preliminary studies suggest that this compound may affect enzyme activities related to oxidative stress and inflammation, although specific molecular targets are still under investigation.

1. Antioxidant Properties

Research indicates that compounds with sulfinyl groups often exhibit antioxidant properties. The presence of the hydroxyphenyl moiety enhances this effect by stabilizing free radicals. Studies suggest that this compound may protect cells from oxidative damage, making it a candidate for further exploration in the context of oxidative stress-related diseases.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic agent in conditions characterized by chronic inflammation. The exact mechanisms remain to be fully elucidated but may involve the inhibition of pro-inflammatory cytokines or enzymes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress
Anti-inflammatoryModulates inflammatory responses
Enzyme InteractionAffects activities related to oxidative stress

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, including this compound, it was found to significantly reduce reactive oxygen species (ROS) levels in cultured cells. The results indicated that the compound's antioxidant activity was comparable to established antioxidants like ascorbic acid.

Case Study: In Vivo Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of this compound resulted in a marked reduction in edema and pro-inflammatory cytokine levels compared to control groups. These findings support its potential use in treating inflammatory disorders.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
4-Hydroxyphenylacetic AcidLacks sulfinyl groupModerate antioxidant activity
2,2-Dimethylpropanoic AcidLacks hydroxyphenyl and sulfinyl groupsMinimal biological activity
4-Hydroxybenzenesulfonic AcidContains sulfonic acid groupStrongly acidic; different reactivity

Properties

IUPAC Name

3-(4-hydroxyphenyl)sulfinyl-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-11(2,10(13)14)7-16(15)9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCJCLABELTAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
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3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
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3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
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